Tolyltriazole

描述

准备方法

Tolyltriazole is typically synthesized through the diazotization of ortho-toluenediamine with a nitrite, such as an alkali metal nitrite, in the presence of a suitable acid . The reaction mixture is then acidified to a pH of about 6 or less, and the this compound oil is separated . Industrial production methods often involve stabilizing the ortho-toluenediamine reactant with compounds like aldehydes, ketones, acetals, and ketals to produce a lighter-colored product . This process reduces the need for purification steps such as filtration or distillation before commercial use .

化学反应分析

Tolyltriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, though they are less common.

Substitution: This compound can participate in substitution reactions, particularly in the presence of catalysts or under UV-photolysis.

Common reagents used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Corrosion Inhibition

Corrosion Inhibitor for Copper and Alloys

Tolyltriazole is primarily recognized as a corrosion inhibitor for copper and its alloys. It forms a protective layer on the metal surface, significantly reducing corrosion rates in various environments.

- Efficiency : Studies have shown that this compound can achieve up to 91% efficiency as a corrosion inhibitor in acidic media (0.5 M HCl) at a concentration of 0.07 M .

- Mechanism : The inhibition mechanism involves the formation of an organic film through physical adsorption of the this compound molecules on the metal surface, which blocks corrosive elements such as chloride ions .

Case Study: Electrochemical Analysis

A detailed study conducted on mild steel in acidic solutions demonstrated that this compound not only inhibits corrosion but also alters the electrochemical behavior of the steel surface, indicating its potential for broader applications in industrial settings .

Environmental Applications

Impact on Microbial Communities

Research has investigated the effects of this compound on microbial respiration rates in aquatic environments. For example, exposure to concentrations below 500 ppm showed no toxic effects on certain bacterial species, while higher concentrations (1000 ppm) inhibited respiration .

- Microbial Toxicity Assessment : A study indicated that previous exposure to this compound did not inhibit colony formation in Bacillus species, suggesting that it may not pose a long-term risk to microbial communities at lower concentrations .

Aquatic Contaminant Studies

this compound has been identified as an aquatic contaminant with varying concentrations detected in water bodies. Understanding its environmental impact is crucial for developing regulations regarding its use and disposal .

Industrial Uses

De-Icing Fluids

this compound is utilized in glycol-based aircraft de-icing fluids due to its effectiveness at preventing corrosion during cold weather operations. A typical commercial aircraft may require substantial amounts of de-icing fluid per flight, highlighting the importance of effective corrosion inhibitors like this compound in this application .

Health and Safety Considerations

Occupational Exposure Risks

There have been reports linking occupational exposure to this compound with respiratory issues, particularly in metalworking environments where it is used as an additive. Case studies have documented instances of occupational rhinitis among workers exposed to metalworking fluids containing this compound .

Table 1: Corrosion Inhibition Efficiency of this compound

| Substance | Medium | Concentration | Efficiency (%) |

|---|---|---|---|

| This compound | Mild Steel | 0.07 M | 91 |

| This compound | Copper Alloy | Variable | High |

Table 2: Microbial Toxicity Results

| Concentration (ppm) | Effect on Respiration | Colony Formation |

|---|---|---|

| <500 | No effect | No inhibition |

| 1000 | Inhibition observed | No inhibition |

作用机制

Tolyltriazole exerts its effects primarily by forming a robust electrochemical barrier on metal surfaces, thereby inhibiting corrosion . This barrier exhibits excellent oxidation and thermal stability, preventing water-induced corrosion of metal molecular structures . The proposed mechanism for microbial toxicity involves the uncoupling of oxidative phosphorylation and toxicity to membrane-bound enzymes involved in respiration .

相似化合物的比较

Tolyltriazole is often compared with benzotriazole, which lacks the additional methyl group present in this compound . This structural difference enhances the solubility of this compound in certain organic solvents . Other similar compounds include:

Benzotriazole: Used similarly as a corrosion inhibitor but with different solubility properties.

Hydroxybenzotriazole: Another corrosion inhibitor with distinct chemical properties.

1-benzyl-4-phenyl-1H-1,2,3-triazole: A synthesized compound with corrosion inhibition properties comparable to this compound.

This compound’s unique combination of corrosion inhibition, solubility, and stability makes it a valuable compound in various applications.

生物活性

Tolyltriazole (TT) is a chemical compound primarily known for its use as a corrosion inhibitor in various industrial applications. Its biological activity has garnered attention due to potential environmental impacts and health effects associated with its presence in aquatic systems. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various organisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of triazole, characterized by the presence of a tolyl group. Its chemical formula is C₇H₈N₄, and it exhibits properties typical of triazoles, including the ability to form stable complexes with metals, which contributes to its effectiveness as a corrosion inhibitor.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : this compound can chelate metal ions, which may influence various biological processes in organisms exposed to it.

- Endocrine Disruption : Studies have indicated that triazole compounds may interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife.

- Toxicity to Aquatic Life : Research shows that this compound can be toxic to aquatic organisms, affecting growth and reproduction.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of this compound on freshwater organisms revealed significant toxicity levels. The results indicated that exposure to concentrations as low as 10 µg/L could lead to adverse effects on fish and invertebrates. The study highlighted the need for further investigation into the long-term ecological impacts of this compound in aquatic environments .

| Organism | Concentration (µg/L) | Observed Effect |

|---|---|---|

| Fish (species) | 10 | Reduced growth and survival rates |

| Daphnia magna | 20 | Reproductive impairment |

| Algae (species) | 50 | Inhibition of photosynthesis |

Case Study 2: Endocrine Disruption

Research has shown that this compound can disrupt endocrine functions in fish. In a controlled laboratory setting, exposure to sub-lethal concentrations resulted in altered hormone levels, specifically affecting estrogen and testosterone synthesis. These findings suggest potential reproductive implications for fish populations exposed to contaminated waters .

Environmental Presence

This compound has been detected in various environmental matrices, including wastewater and surface waters. A study conducted across multiple countries found concentrations ranging from 600 to 2000 ng/g in indoor dust samples, indicating widespread exposure pathways through consumer products .

Comparative Analysis with Related Compounds

This compound shares structural similarities with benzotriazole (BT), another compound known for its biological activity. While both compounds exhibit toxic effects on aquatic life, the specific mechanisms and levels of toxicity can differ significantly.

| Compound | Primary Use | Aquatic Toxicity Level |

|---|---|---|

| This compound | Corrosion inhibitor | Moderate |

| Benzotriazole | Corrosion inhibitor | High |

属性

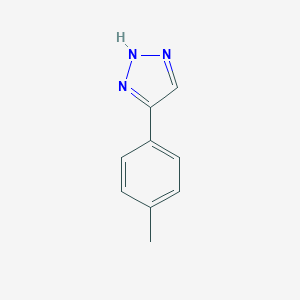

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tolyltriazole inhibit corrosion on copper and copper alloys?

A1: this compound forms a protective film on the surface of copper and copper alloys by adsorbing to the metal surface. This film acts as a barrier, preventing corrosive agents like chloride ions from reaching the metal surface and causing corrosion. [, , ]

Q2: Is this compound effective in inhibiting corrosion in all environments?

A2: While highly effective in many environments, the effectiveness of this compound can vary. Research suggests that its efficiency can be influenced by factors like pH, temperature, and the presence of other chemicals. For example, its effectiveness is lower in alkaline solutions compared to acidic or neutral solutions. [, , ]

Q3: Are there any synergistic effects observed when this compound is combined with other corrosion inhibitors?

A3: Yes, studies have shown that combining this compound with additives like Sodium Benzoate, Potassium Iodide, and Thiourea can enhance its corrosion inhibition properties, creating a synergistic effect. []

Q4: Is this compound biodegradable? What are the implications of its persistence in the environment?

A4: this compound exhibits low biodegradability. This persistence, coupled with its widespread use in applications like aircraft de-icing fluids, leads to its accumulation in the environment, particularly in rivers and lakes. [, , ]

Q5: How do researchers track the presence and concentration of this compound in environmental samples?

A5: Advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in complex environmental matrices like wastewater and sludge. [, ]

Q6: Are there any ongoing efforts to remediate this compound contamination in water treatment facilities?

A6: Research has explored the potential of advanced treatment systems like Soil Aquifer Treatment (SAT) for removing this compound from wastewater. Results suggest that these systems can effectively remove this contaminant through a combination of sorption and biodegradation processes. []

Q7: What analytical techniques are used to characterize the interaction between this compound and metal surfaces?

A7: Various surface analytical techniques are used to study this compound's interaction with metals. These include:

- X-ray photoelectron spectroscopy (XPS): Provides information on the elemental composition and chemical state of the elements present on the metal surface, helping to understand the formation and nature of the protective film. [, ]

- Secondary ion mass spectrometry (SIMS): Offers insights into the molecular composition of the surface and the inhibitor layer, aiding in identifying adsorbed molecules and studying surface chemistry. [, ]

- Atomic force microscopy (AFM): Enables researchers to visualize the surface morphology and topography at the nanoscale, providing valuable information about the inhibitor film's structure and coverage. []

- Electrochemical techniques: Methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) help researchers analyze the electrochemical behavior of the metal in the presence of this compound, providing information on corrosion rates and inhibition mechanisms. [, , , , ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound, specifically 4-methyl-1H-benzotriazole, has the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol. [, ]

Q9: How does the structure of this compound contribute to its effectiveness as a corrosion inhibitor?

A9: this compound's molecular structure contains a triazole ring with nitrogen atoms. These nitrogen atoms can form bonds with copper atoms on the metal surface, leading to the formation of a strong, protective film. The methyl group in this compound also influences its solubility and interaction with the metal surface. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。